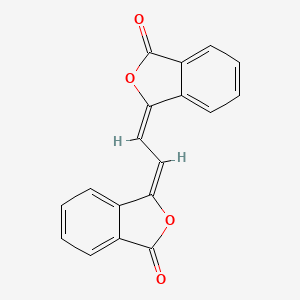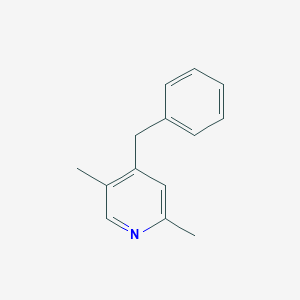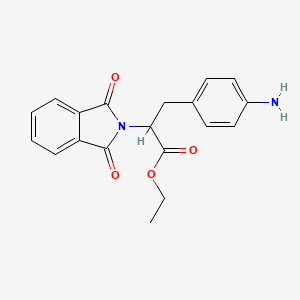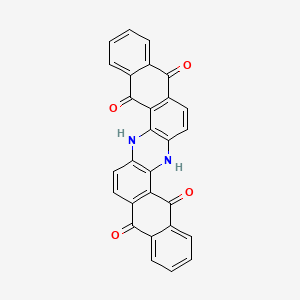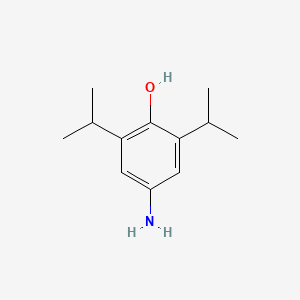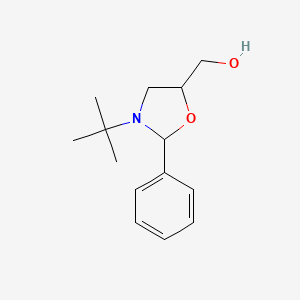
3-(1,1-Dimethylethyl)-2-phenyloxazolidine-5-methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1,1-Dimethylethyl)-2-phenyloxazolidine-5-methanol is an organic compound that belongs to the class of oxazolidines This compound is characterized by the presence of a five-membered ring containing both nitrogen and oxygen atoms, along with a phenyl group and a tert-butyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,1-Dimethylethyl)-2-phenyloxazolidine-5-methanol typically involves the reaction of a suitable amine with an aldehyde or ketone, followed by cyclization to form the oxazolidine ring. One common method involves the reaction of 2-phenylglycinol with tert-butyl isocyanide under mild conditions to yield the desired oxazolidine derivative. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the availability of starting materials, cost, and desired purity of the final product. Industrial synthesis often employs automated reactors and advanced purification techniques to ensure high yield and quality.
Analyse Chemischer Reaktionen
Types of Reactions
3-(1,1-Dimethylethyl)-2-phenyloxazolidine-5-methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The oxazolidine ring can be reduced to form the corresponding amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of 3-(1,1-Dimethylethyl)-2-phenyloxazolidine-5-one.
Reduction: Formation of 3-(1,1-Dimethylethyl)-2-phenylamine.
Substitution: Formation of various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
3-(1,1-Dimethylethyl)-2-phenyloxazolidine-5-methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(1,1-Dimethylethyl)-2-phenyloxazolidine-5-methanol involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Phenyl-2-oxazoline: Similar structure but lacks the tert-butyl group.
3-(1,1-Dimethylethyl)-2-oxazolidinone: Similar structure but with a carbonyl group instead of a hydroxyl group.
2-Phenyl-4,4-dimethyl-2-oxazoline: Similar structure but with different substituents on the oxazolidine ring.
Uniqueness
3-(1,1-Dimethylethyl)-2-phenyloxazolidine-5-methanol is unique due to the presence of both a phenyl group and a tert-butyl group, which confer distinct chemical and physical properties
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(1,1-Dimethylethyl)-2-phenyloxazolidine-5-methanol involves the reaction of 2-phenyl-2-oxazoline with tert-butylamine followed by reduction of the resulting imine with sodium borohydride and subsequent oxidation of the resulting alcohol with chromium trioxide.", "Starting Materials": [ "2-phenyl-2-oxazoline", "tert-butylamine", "sodium borohydride", "chromium trioxide" ], "Reaction": [ "Step 1: React 2-phenyl-2-oxazoline with tert-butylamine in the presence of a suitable solvent and catalyst to form the corresponding imine.", "Step 2: Reduce the imine with sodium borohydride to form the corresponding amine.", "Step 3: Oxidize the amine with chromium trioxide to form the desired alcohol product, 3-(1,1-Dimethylethyl)-2-phenyloxazolidine-5-methanol." ] } | |
CAS-Nummer |
59697-07-3 |
Molekularformel |
C14H21NO2 |
Molekulargewicht |
235.32 g/mol |
IUPAC-Name |
[(2S,5S)-3-tert-butyl-2-phenyl-1,3-oxazolidin-5-yl]methanol |
InChI |
InChI=1S/C14H21NO2/c1-14(2,3)15-9-12(10-16)17-13(15)11-7-5-4-6-8-11/h4-8,12-13,16H,9-10H2,1-3H3/t12-,13-/m0/s1 |
InChI-Schlüssel |
JERBWURCWWHQBK-STQMWFEESA-N |
Isomerische SMILES |
CC(C)(C)N1C[C@H](O[C@H]1C2=CC=CC=C2)CO |
SMILES |
CC(C)(C)N1CC(OC1C2=CC=CC=C2)CO |
Kanonische SMILES |
CC(C)(C)N1CC(OC1C2=CC=CC=C2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


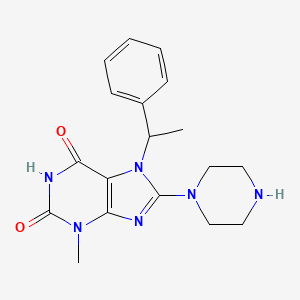
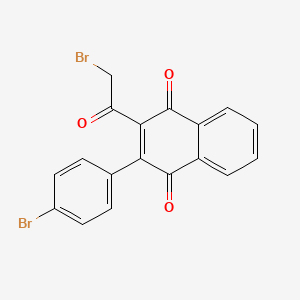

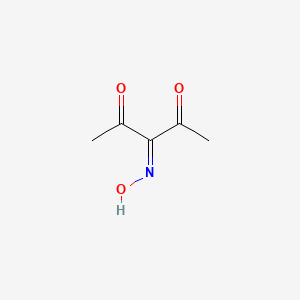
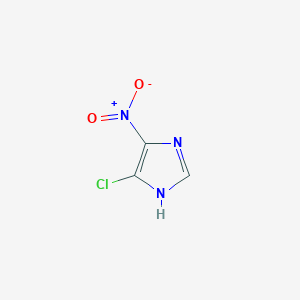
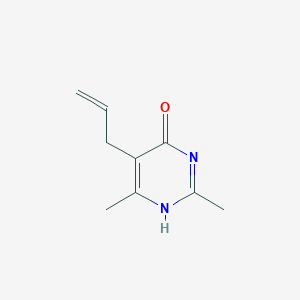
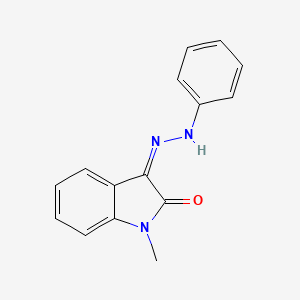
![N-{(2E,4E)-5-phenyl-2-[(phenylcarbonyl)amino]penta-2,4-dienoyl}-beta-alanine](/img/structure/B7773096.png)
